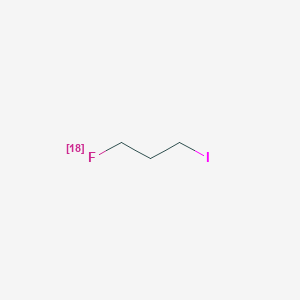
1-(18F)Fluoranyl-3-iodopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(18F)Fluoranyl-3-iodopropane, also known as 18F-FPIP, is a radiotracer used in positron emission tomography (PET) imaging. PET imaging is a non-invasive medical imaging technique that uses radiotracers to visualize the metabolic activity of tissues and organs in the body. The use of 18F-FPIP in PET imaging has gained significant attention due to its potential applications in the diagnosis and treatment of various diseases.
作用機序
1-(18F)Fluoranyl-3-iodopropane is a radiotracer that binds to sigma-1 receptors, which are expressed in various tissues and organs in the body. Sigma-1 receptors play a role in cell survival, proliferation, and differentiation, and their expression is altered in various diseases, including cancer. The binding of 1-(18F)Fluoranyl-3-iodopropane to sigma-1 receptors allows PET imaging to visualize the metabolic activity of tissues and organs that express these receptors.
Biochemical and Physiological Effects
The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has minimal biochemical and physiological effects on the body. The radiotracer has a short half-life of approximately 110 minutes, which allows for safe and efficient imaging procedures. The radiotracer is eliminated from the body through the urinary system, and its use does not cause any long-term adverse effects.
実験室実験の利点と制限
The advantages of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high specificity and sensitivity for sigma-1 receptors, which allows for accurate and reliable results. The radiotracer also has a short half-life, which allows for efficient imaging procedures and reduces the risk of radiation exposure. The limitations of using 1-(18F)Fluoranyl-3-iodopropane in lab experiments include its high cost and limited availability, which may restrict its widespread use.
将来の方向性
There are several future directions for the use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The radiotracer has shown promising results in preclinical studies for the imaging of sigma-1 receptors in the brain, which are known to be involved in the pathogenesis of these diseases. Another potential application is in the development of new cancer therapies that target sigma-1 receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging can help evaluate the efficacy of these therapies and monitor their effects on tumor growth and progression.
Conclusion
In conclusion, 1-(18F)Fluoranyl-3-iodopropane is a radiotracer used in PET imaging that has shown promising results in the diagnosis and treatment of various diseases. The radiotracer binds to sigma-1 receptors, which allows for the visualization of metabolic activity in tissues and organs that express these receptors. The use of 1-(18F)Fluoranyl-3-iodopropane in lab experiments has several advantages and limitations, and there are several future directions for its use in the diagnosis and treatment of diseases.
合成法
The synthesis of 1-(18F)Fluoranyl-3-iodopropane involves the reaction of 3-iodopropane with [18F]fluoride ion in the presence of a base and a phase transfer catalyst. The reaction takes place in an organic solvent and is completed within a few minutes. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain the final radiotracer.
科学的研究の応用
The use of 1-(18F)Fluoranyl-3-iodopropane in PET imaging has been studied extensively in preclinical and clinical settings. The radiotracer has shown promising results in the diagnosis and staging of various cancers, including prostate, breast, and lung cancer. It has also been used to evaluate the efficacy of cancer treatments and to monitor disease progression.
特性
CAS番号 |
108607-97-2 |
|---|---|
製品名 |
1-(18F)Fluoranyl-3-iodopropane |
分子式 |
C3H6FI |
分子量 |
186.99 g/mol |
IUPAC名 |
1-(18F)fluoranyl-3-iodopropane |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2/i4-1 |
InChIキー |
URBUZQPPQLQHBZ-NUTRPMROSA-N |
異性体SMILES |
C(C[18F])CI |
SMILES |
C(CF)CI |
正規SMILES |
C(CF)CI |
同義語 |
1-fluoro-3-iodo-propane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



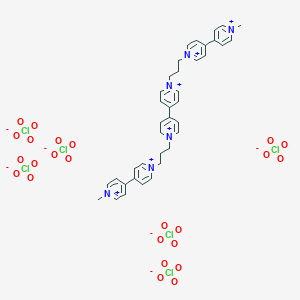

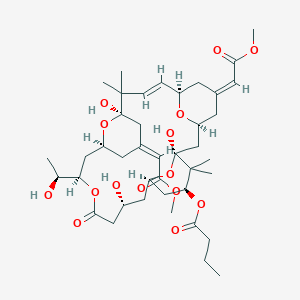
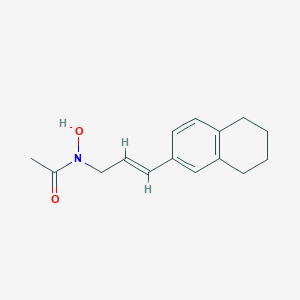
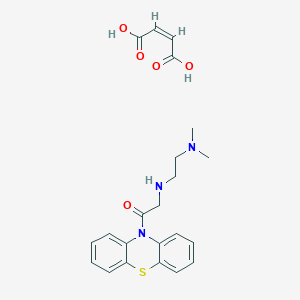
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)


